molecular formula C7H9ClN4 B2852800 5-methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride CAS No. 2418663-42-8

5-methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride

Cat. No.: B2852800
CAS No.: 2418663-42-8
M. Wt: 184.63
InChI Key: WLRVPCIMSLXVEW-UHFFFAOYSA-N
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Description

5-methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride is a compound with significant interest in the field of medicinal chemistry. It is a derivative of pyrazolo[1,5-a]pyrimidine, a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in medicinal chemistry and material science . The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride typically involves the condensation of appropriate aminopyrazole derivatives with suitable reagents. One common method involves the use of hydrazine to condense with a precursor compound, resulting in the formation of the aminopyrazole derivative . The reaction conditions often include controlled temperatures and the use of specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

5-methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted pyrazolo[1,5-a]pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 5-methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity . This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-methylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.ClH/c1-5-2-3-11-7(10-5)6(8)4-9-11;/h2-4H,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRVPCIMSLXVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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